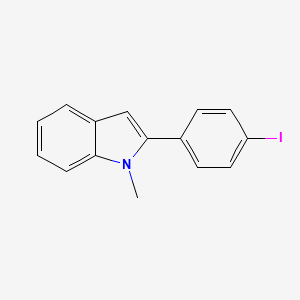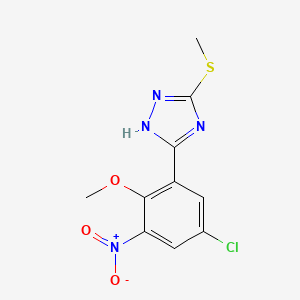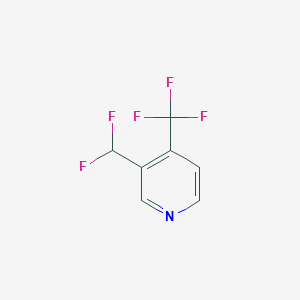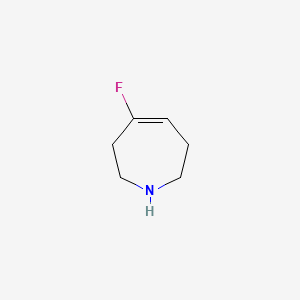
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine is a fluorinated derivative of azepine, a seven-membered nitrogen-containing heterocycle. Azepines and their derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive molecules and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine can be achieved through several methods. One common approach involves the cyclization of fluorinated precursors under specific conditions. For instance, the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines has been reported as an efficient method for preparing azepine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce fully saturated azepine derivatives .
科学的研究の応用
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
作用機序
The mechanism of action of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of metabolic pathways .
類似化合物との比較
Similar Compounds
2,3,4,7-Tetrahydro-1H-azepine: A non-fluorinated analog with similar structural features but different reactivity and biological activity.
2,3,6,7-Tetrahydro-1H-1,4-diazepine: A diazepine derivative with distinct pharmacological properties.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]azepine: A triazole-fused azepine with unique chemical and biological characteristics.
Uniqueness
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and material science .
特性
分子式 |
C6H10FN |
|---|---|
分子量 |
115.15 g/mol |
IUPAC名 |
4-fluoro-2,3,6,7-tetrahydro-1H-azepine |
InChI |
InChI=1S/C6H10FN/c7-6-2-1-4-8-5-3-6/h2,8H,1,3-5H2 |
InChIキー |
DMGWYJPEGFMTSC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)



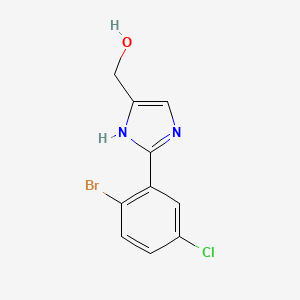



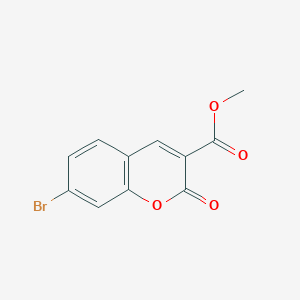

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
